molecular formula C36H74O4S B3055662 Dioctadecyl sulfate CAS No. 66186-21-8

Dioctadecyl sulfate

Cat. No.: B3055662
CAS No.: 66186-21-8
M. Wt: 603 g/mol
InChI Key: BNMHIKTUFBWOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctadecyl sulfate is an organic compound with the chemical formula

C36H74O4SC_{36}H_{74}O_4SC36​H74​O4​S

. It is a sulfate ester derived from octadecanol, a long-chain fatty alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctadecyl sulfate can be synthesized through the esterification of octadecanol with sulfuric acid. The reaction typically involves heating octadecanol with concentrated sulfuric acid under controlled conditions to form the sulfate ester. The reaction can be represented as follows:

2C18H37OH+H2SO4(C18H37O)2SO4+2H2O2C_{18}H_{37}OH + H_2SO_4 \rightarrow (C_{18}H_{37}O)_2SO_4 + 2H_2O 2C18​H37​OH+H2​SO4​→(C18​H37​O)2​SO4​+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting octadecanol with sulfur trioxide or chlorosulfonic acid. These methods are preferred due to their efficiency and scalability. The reaction with sulfur trioxide can be carried out in a continuous reactor, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form octadecanol and sulfuric acid.

    Oxidation: Under oxidative conditions, this compound can be oxidized to form sulfonic acids.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different sulfate esters.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Octadecanol and sulfuric acid.

    Oxidation: Sulfonic acids.

    Substitution: Various sulfate esters depending on the nucleophile used.

Mechanism of Action

Dioctadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other therapeutic agents. The molecular targets and pathways involved include the disruption of lipid bilayers and the facilitation of molecular transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctadecyl sulfate is unique due to its long hydrophobic chains and sulfate ester group, which provide excellent surfactant properties. Its ability to form stable monolayers and bilayers makes it particularly valuable in the preparation of Langmuir-Blodgett films and liposomes .

Properties

IUPAC Name

dioctadecyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHIKTUFBWOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510811
Record name Dioctadecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66186-21-8
Record name Dioctadecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioctadecyl sulfate
Reactant of Route 2
Reactant of Route 2
Dioctadecyl sulfate
Reactant of Route 3
Dioctadecyl sulfate
Reactant of Route 4
Reactant of Route 4
Dioctadecyl sulfate
Reactant of Route 5
Reactant of Route 5
Dioctadecyl sulfate
Reactant of Route 6
Reactant of Route 6
Dioctadecyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.